5-vinyl-1H-tetrazole

Description

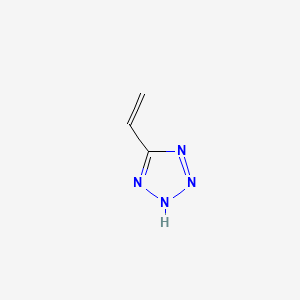

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-ethenyl-2H-tetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N4/c1-2-3-4-6-7-5-3/h2H,1H2,(H,4,5,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTQMJCSAHXYXPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=NNN=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29250-47-3 | |

| Details | Compound: Poly(5-vinyltetrazole) | |

| Record name | Poly(5-vinyltetrazole) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29250-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30183512 | |

| Record name | 1H-Tetrazole, 5-(dimethylamino)-1-phenyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30183512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18755-47-0, 29250-47-3 | |

| Record name | 5-Ethenyl-2H-tetrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18755-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Tetrazole, 5-(dimethylamino)-1-phenyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30183512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

what are the properties of 5-vinyl-1H-tetrazole

An In-depth Technical Guide to 5-Vinyl-1H-tetrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic compound of significant interest in modern chemistry and materials science.[1] As a member of the tetrazole family, the most nitrogen-rich azoles, it possesses a unique combination of properties stemming from its high nitrogen content and the presence of a reactive vinyl group.[1][2] The vinyl group, activated by the electron-withdrawing nature of the tetrazole ring, makes it a valuable monomer for the synthesis of nitrogen-rich polymers, known as poly(5-vinyltetrazoles).[1] These polymers are explored for applications ranging from energetic materials to advanced medical materials.[2][3] Furthermore, the tetrazole ring itself is a well-recognized bioisostere for carboxylic acids in medicinal chemistry, lending this compound and its derivatives potential utility in drug design and development.[4][5] This document provides a comprehensive overview of the chemical and physical properties, synthesis, and characterization of this compound.

Chemical and Physical Properties

This compound is a solid at room temperature. Its properties are a culmination of the aromatic, electron-rich tetrazole ring and the reactive vinyl substituent. The "pyrrole-like" NH group is capable of dissociation, allowing the molecule to form H-bonded complexes.[1]

General and Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₄N₄ | [6][7] |

| Molecular Weight | 96.09 g/mol | [6][7] |

| Melting Point | 131 °C (determined by DSC) | [1] |

| Boiling Point | 237.1 °C at 760 mmHg | [6] |

| Density | 1.309 g/cm³ | [6][8] |

| pKa | 4.42 ± 0.10 (Predicted) | [6][7] |

| LogP | -0.639 (Crippen Method) | [9] |

| Flash Point | 115 °C | [6] |

| Refractive Index | 1.623 | [6] |

| Vapor Pressure | 0.0456 mmHg at 25°C | [6][8] |

| Hydrogen Bond Donors | 1 | [7][8] |

| Hydrogen Bond Acceptors | 3 | [7][8] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Key data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are presented below.

Table 2: NMR Spectroscopic Data for this compound

| Nucleus | Solvent | Chemical Shift (δ, ppm) | Reference(s) |

| ¹H NMR | DMSO-d₆ | 16.00 (s, 1H, N-H), 6.86–6.80 (dd, J = 17.8, 11.3 Hz, 1H, -CH=), 6.24-6.27 (dd, J = 17.8, 0.9 Hz, 1H, =CH₂), 5.80–5.83 (dd, J = 11.3, 0.9 Hz, 1H, =CH₂) | [1] |

| ¹³C NMR | DMSO-d₆ | 154.10 (C₅ of tetrazole), 125.16 (-CH=), 120.37 (=CH₂) | [1] |

Table 3: Key IR Spectroscopy Bands

| Wavenumber (cm⁻¹) | Assignment Description | Reference(s) |

| ~3500 | The absence of a strong N-H bond vibration is noted in the crystalline state. | [1] |

| 1639-1340 | Characteristic vibrations for the tetrazole group. | [5] |

| 1200-900 | Characteristic vibrations for the tetrazole group. | [5] |

Synthesis and Experimental Protocols

The synthesis of highly pure this compound is challenging, as impurities can catalyze uncontrolled polymerization.[1] A rational two-stage method has been developed to overcome issues associated with older methods, such as the use of highly explosive and toxic byproducts like aluminum oxide and hydrogen azide.[1][2]

Modern Two-Stage Synthesis Workflow

This method relies on a 1,3-dipolar cycloaddition followed by an elimination reaction.

Caption: A two-stage synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is based on the two-stage method previously described.[1][10]

Stage 1: Synthesis of 5-(β-dimethylaminoethyl)tetrazole

-

Dissolve 12.6 g (154 mmol) of dimethylamine hydrochloride in 70 mL of N,N-Dimethylformamide (DMF).

-

Add 10 g (154 mmol) of sodium azide in portions to the solution.

-

Stir the reaction mixture for 2 hours at 40–50 °C.

-

Cool the mixture to room temperature and filter to remove sodium chloride. The resulting solution of dimethylammonium azide is used directly in the next step.

-

Add 15.1 mL (134 mmol) of β-dimethylaminopropionitrile to the dimethylammonium azide solution.

-

Heat the reaction mixture to 110 °C and maintain for 18 hours.

-

The product, 5-(β-dimethylaminoethyl)tetrazole, precipitates as a zwitter-ion.[1]

Stage 2: Synthesis of this compound

-

Prepare an aqueous solution of sodium hydroxide (pH 14).

-

Add the intermediate from Stage 1 to the NaOH solution.

-

Add dimethyl sulfate as the alkylating agent.

-

Maintain the reaction mixture at 50-60 °C for 3.5 hours.

-

Acidify the solution to pH 2 using HCl.

-

The crude this compound product will precipitate.

Purification: Recrystallization

-

Add the crude product to 30 mL of chloroform.

-

Heat the mixture slowly to 50 °C until the solid is completely dissolved.

-

Perform a hot filtration to remove any insoluble impurities.

-

Allow the filtrate to cool, inducing crystallization of the pure product.

-

Filter the colorless crystals under vacuum and dry. A yield of approximately 55% can be expected.[1]

Reactivity and Polymerization

The reactivity of this compound is dominated by the vinyl group and the acidic proton on the tetrazole ring.

Polymerization

The presence of the vinyl group allows this compound to act as a monomer in polymerization reactions, typically through free-radical polymerization, to form poly(5-vinyltetrazole).[1] Thermally initiated polymerization can occur spontaneously when the monomer is melted, which can lead to an uncontrolled reaction and the formation of a cross-linked, insoluble polymer.[1] The polymerization process is exothermic and typically finishes at around 200 °C, after which the polymer begins to degrade.[1]

Caption: Mechanism of free-radical polymerization.

Characterization Protocols

A suite of analytical techniques is used to confirm the structure and purity of this compound.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of the purified this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Apparatus : Use a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition : Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹H NMR, typical parameters include a 30° pulse angle, a relaxation delay of 1 second, and 16-32 scans. For ¹³C NMR, use a proton-decoupled pulse sequence with a 45° pulse angle, a relaxation delay of 2 seconds, and acquire several hundred to a few thousand scans for adequate signal-to-noise.

-

Analysis : Process the spectra and compare the chemical shifts and coupling constants to the values reported in Table 2.

Protocol: Differential Scanning Calorimetry (DSC)

-

Sample Preparation : Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.

-

Apparatus : Use a calibrated differential scanning calorimeter.

-

Data Acquisition : Heat the sample under a nitrogen atmosphere from room temperature to approximately 250 °C at a controlled heating rate (e.g., 3-10 °C/min).

-

Analysis : The resulting thermogram will show an endothermic peak corresponding to the melting point (around 131 °C), which may be immediately followed by a broad exothermic peak indicating polymerization.[1]

Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation : Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

-

Apparatus : Use an electrospray ionization (ESI) mass spectrometer capable of high-resolution measurements.

-

Data Acquisition : Infuse the sample solution into the ESI source. Acquire spectra in both positive and negative ion modes. The fragmentation behavior can be studied using tandem mass spectrometry (MS/MS).

-

Analysis : In positive ion mode, a characteristic fragmentation is the loss of HN₃. In negative ion mode, the loss of N₂ is typically observed.[11] The exact mass measurement should be used to confirm the elemental composition (C₃H₄N₄).

Applications

The unique properties of this compound and its polymers make them suitable for several advanced applications:

-

Energetic Materials : The high nitrogen content contributes to a high positive heat of formation, making its polymers candidates for high-molecular-weight binders in energy-intensive systems.[1][3]

-

Pharmaceuticals and Medicinal Chemistry : The tetrazole ring can act as a bioisosteric replacement for carboxylic acids, making this compound a building block for new therapeutic agents.[4][6]

-

Polymer Science : It serves as a monomer for creating functional polymers and copolymers with applications as polymer stabilizers and in the production of elastomers.[6]

-

Automotive and Safety : The compound is used as a component in automotive airbag initiators and in chemical oxygen generators.[6]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. thieme-connect.com [thieme-connect.com]

- 5. pnrjournal.com [pnrjournal.com]

- 6. Cas 18755-47-0,this compound | lookchem [lookchem.com]

- 7. Page loading... [guidechem.com]

- 8. This compound|lookchem [lookchem.com]

- 9. chemeo.com [chemeo.com]

- 10. researchgate.net [researchgate.net]

- 11. lifesciencesite.com [lifesciencesite.com]

The Genesis of a Versatile Monomer: An In-depth Technical Guide to the Discovery and History of 5-vinyl-1H-tetrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of 5-vinyl-1H-tetrazole, a pivotal monomer in the creation of nitrogen-rich polymers with significant applications in materials science and pharmacology.

Introduction: The Emergence of a High-Nitrogen Heterocycle

This compound is a unique heterocyclic compound featuring a vinyl group attached to a tetrazole ring. This structure imparts a polarized C=C bond and a reactive "pyrrole" NH group, making it a valuable building block for specialized polymers.[1] Its high nitrogen content and the ability of the tetrazole ring to act as a bioisostere for carboxylic acids have driven its demand in modern medicine and industry.[1][2] Tetrazoles are key components in "Click Chemistry," a concept recognized with the 2022 Nobel Prize in Chemistry, highlighting the significance of this class of compounds.[1] The vinyl functionality allows for polymerization, leading to the formation of poly(5-vinyltetrazole), a polymer with a wide range of applications.

The Initial Synthesis: Arnold and Thatcher's Pioneering Work

The first synthesis of this compound was reported by C. Arnold and D. Thatcher.[1] They developed two primary routes starting from readily available precursors: acrylonitrile and 5-chloroethyltetrazole. These initial methods, while groundbreaking, were noted to produce a product that was difficult to purify from polymeric impurities.[1] A significant challenge with these early syntheses was the in situ formation of highly explosive and toxic byproducts like aluminum oxide and hydrogen azide.[1]

Synthesis from Acrylonitrile

The reaction of acrylonitrile with sodium azide and aluminum chloride in refluxing tetrahydrofuran (THF) for 24 hours yielded this compound.[1]

Synthesis from 5-Chloroethyltetrazole

An alternative route involved the dehydrochlorination of 5-chloroethyltetrazole using sodium hydroxide. This method also produced this compound.[1]

Evolution of Synthetic Methodologies

To address the purity and safety concerns of the original methods, a more refined, two-stage synthesis has been developed.[1] This modern approach yields a highly purified product.

The first stage involves the 1,3-dipolar cycloaddition of dimethylammonium azide to β-dimethylaminopropionitrile in dimethylformamide (DMF) to produce 5-(β-dimethylaminoethyl)tetrazole.[1] The second stage involves exhaustive alkylation of the terminal dimethylamino group, followed by elimination to form the vinyl group.[1]

Data Presentation: A Comparative Analysis of Synthetic Routes

The following tables summarize the quantitative data from the key synthetic methods for this compound.

Table 1: Comparison of Synthetic Routes to this compound

| Starting Material | Key Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Melting Point (°C) | Reference |

| Acrylonitrile | NaN₃, AlCl₃ | THF | 24 h | Reflux | 55 | 126–127 | [1] |

| 5-Chloroethyltetrazole | NaOH | H₂O | 2 h | Reflux | 70 | 126–127 | [1] |

| β-dimethylaminopropionitrile (Two-stage) | (CH₃)₂NN₃, (CH₃O)₂SO₂, NaOH | DMF, H₂O | 18 h (Stage 1), 3.5 h (Stage 2) | 110°C (Stage 1), 50-60°C (Stage 2) | 55 | 131 | [1][3] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Unit |

| Molecular Formula | C₃H₄N₄ | |

| Molecular Weight | 96.09 | g/mol |

| Boiling Point | 237.1 | °C at 760 mmHg |

| Density | 1.309 | g/cm³ |

| pKa | 4.42 ± 0.10 | |

| Melting Point | 131.2 ± 0.5 | °C |

Experimental Protocols

Original Synthesis from Acrylonitrile (Arnold and Thatcher Method)

Disclaimer: This protocol is based on the available literature. The original publication should be consulted for precise experimental details. This reaction involves hazardous materials and should only be performed by trained professionals in a suitable fume hood with appropriate safety precautions.

-

Reagents: Acrylonitrile, Sodium Azide (NaN₃), Aluminum Chloride (AlCl₃), Tetrahydrofuran (THF), 15% Hydrochloric Acid (HCl), Chloroform (CHCl₃), Charcoal.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, a mixture of sodium azide and aluminum chloride in anhydrous THF is prepared under a nitrogen atmosphere.

-

Acrylonitrile is added to the stirred suspension.

-

The reaction mixture is heated to reflux and maintained for 24 hours.

-

After cooling, the reaction is quenched by the slow addition of 15% hydrochloric acid.

-

The aqueous layer is extracted with a suitable organic solvent.

-

The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization from chloroform with the addition of charcoal to yield this compound.[1]

-

Modern Two-Stage Synthesis of Highly Purified this compound

This method is reported to yield a product with higher purity.[1]

-

Stage 1: Synthesis of 5-(β-dimethylaminoethyl)tetrazole

-

Dissolve 12.6 g (154 mmol) of dimethylamine hydrochloride in 70 mL of DMF.

-

Add 10 g (154 mmol) of sodium azide in portions to the solution.

-

Stir the reaction mixture for 2 hours at 40–50 °C.

-

Cool the mixture to room temperature and filter to remove sodium chloride.

-

To the filtrate containing dimethylammonium azide, add 15.1 mL (134 mmol) of β-dimethylaminopropionitrile.

-

Stir the reaction mixture for 18 hours at 110 °C.

-

Cool the mixture first to room temperature, then to 0 °C.

-

Filter the precipitated product under vacuum and wash with acetone (3 x 20 mL).

-

For further purification, dissolve the product in 100 mL of distilled water, add approximately 1 g of activated charcoal, and stir until the solution is colorless.

-

Filter off the charcoal and remove the water in vacuo to yield 12.7 g (67%) of 5-(β-dimethylaminoethyl)tetrazole.[1]

-

-

Stage 2: Synthesis of this compound

-

Prepare a solution of sodium hydroxide in water to achieve a pH of 14.

-

Dissolve the 5-(β-dimethylaminoethyl)tetrazole from Stage 1 in the alkaline solution.

-

Add dimethyl sulfate ((CH₃O)₂SO₂) to the solution.

-

Add a polymerization inhibitor such as ionol.

-

Stir the reaction mixture for 3.5 hours at 50–60 °C.

-

Acidify the reaction mixture to pH 2 with 10% hydrochloric acid.

-

The precipitated product is filtered and purified by recrystallization from chloroform at a temperature not exceeding 50 °C.

-

The final yield of this compound is 55% with a melting point of 131 °C.[1]

-

Characterization Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or higher spectrometer.

-

A common solvent is deuterated dimethyl sulfoxide (DMSO-d₆).

-

For this compound in DMSO-d₆, characteristic ¹H NMR signals appear at approximately δ 16.00 (s, 1H, NH), 6.83 (dd, 1H, CH=), 6.25 (dd, 1H, =CH₂), and 5.81 (dd, 1H, =CH₂).[1]

-

The ¹³C NMR spectrum shows signals at approximately δ 154.10, 125.16, and 120.37.[1]

-

-

Differential Scanning Calorimetry (DSC):

-

The thermal behavior is investigated using a DSC instrument.

-

A typical analysis involves heating the sample under a nitrogen atmosphere at a controlled rate (e.g., 3 °C/min).

-

The melting point of this compound is determined to be 131.2 ± 0.5 °C.[1] Spontaneous thermal polymerization is often observed upon melting.[1]

-

Mandatory Visualizations

The following diagrams illustrate the key synthetic pathways for this compound.

Caption: Original synthetic routes to this compound by Arnold and Thatcher.

Caption: Modern two-stage synthesis of highly purified this compound.

References

Spectroscopic and Structural Elucidation of 5-Vinyl-1H-tetrazole: A Technical Guide

This technical guide provides an in-depth overview of the spectroscopic data for 5-vinyl-1H-tetrazole, a molecule of significant interest for the development of nitrogen-rich polymers and as a reagent in medicinal chemistry. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols used for their acquisition.

Spectroscopic Data Analysis

The structural identity and purity of synthesized this compound have been confirmed through a comprehensive analysis involving NMR, IR, and high-resolution mass spectrometry. The quantitative data are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra were recorded to elucidate the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound [1]

| Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) | Number of Protons | Assignment |

| 16.00 | s (singlet) | 1H | N-H (tetrazole ring) |

| 6.80 - 6.86 | dd (doublet of doublets), J = 17.8, 11.3 | 1H | =C-H (vinyl) |

| 6.24 - 6.27 | dd (doublet of doublets), J = 17.8, 0.9 | 1H | =CH₂ (vinyl, trans) |

| 5.80 - 5.83 | dd (doublet of doublets), J = 11.3, 0.9 | 1H | =CH₂ (vinyl, cis) |

Table 2: ¹³C NMR Spectroscopic Data for this compound [1]

| Chemical Shift (δ, ppm) | Assignment |

| 154.10 | C5 (tetrazole ring) |

| 125.16 | =C-H (vinyl) |

| 120.37 | =CH₂ (vinyl) |

Infrared (IR) Spectroscopy

The IR spectrum provides information on the functional groups present in the molecule. Key vibrational modes are detailed below.

Table 3: Key IR Absorption Bands for this compound (KBr Pellet) [1]

| Wavenumber (cm⁻¹) | Assignment |

| 2872.13, 2924.2, 2998.5 | C-H stretching vibrations of the vinyl group |

| 1645.3 | C=C stretching of the vinyl fragment |

| 1559.51 | Symmetric CH-CH₂ deformation |

| 1371.45 | Symmetric CH-CH₂ deformation |

| 1050.3 - 1248.0 | Tetrazole ring stretching vibrations |

| 962.5 | Tetrazole ring bending vibrations |

| 935.5 | CH₂ torsional vibrations |

| 781.2 | Vinyl fragment and ring torsional vibrations |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) was used to confirm the elemental composition, and tandem MS (MS/MS) was employed to study its fragmentation pattern.

Table 4: High-Resolution and Tandem Mass Spectrometry Data for this compound [1]

| Ion | m/z (Experimental) | m/z (Theoretical) | Description |

| [M+H]⁺ | 97.05087 | 97.05087 | Protonated molecular ion |

| Fragment 1 | 69 | - | Product ion from elimination of N₂ |

| Fragment 2 | 54 | - | Product ion from elimination of HN₃ |

Experimental Protocols

The data presented in this guide were obtained using the following methodologies.

Synthesis of this compound[1]

The synthesis of this compound was achieved via a two-stage method.

-

Stage 1: 5-(β-dimethylaminoethyl)tetrazole was prepared through the 1,3-dipolar cycloaddition of dimethylammonium azide to β-dimethylaminopropionitrile in dimethylformamide (DMF).

-

Stage 2: The resulting intermediate underwent exhaustive alkylation of the terminal dimethylamino group in an aqueous solution, followed by elimination to yield the vinyl group.

Purification: The crude product was purified by crystallization. The compound was dissolved in chloroform at a temperature not exceeding 50°C, followed by hot filtration. The colorless crystals obtained upon cooling were filtered under vacuum and dried.

References

Solubility Profile of 5-vinyl-1H-tetrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 5-vinyl-1H-tetrazole, a versatile heterocyclic compound with applications in polymer synthesis and pharmaceutical development. Due to a scarcity of publicly available experimental solubility data, this document focuses on reported qualitative observations, calculated aqueous solubility, and provides a comprehensive, generalized experimental protocol for determining its solubility in various solvents.

Core Concepts in Solubility

The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation, and reaction kinetics. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. Solubility can be influenced by factors such as the chemical structure of the solute and solvent, temperature, pH, and the presence of other solutes.

Quantitative Solubility Data

Table 1: Calculated Aqueous Solubility of this compound

| Parameter | Value | Unit | Method |

| log₁₀(S) | -0.81 | mol/L | Crippen Method |

Note: The Crippen method is a computational approach used to estimate the water solubility of organic compounds.

Based on this calculated log₁₀(S), the estimated water solubility of this compound is approximately 0.155 mol/L.

Qualitative Solubility Observations

Several sources indicate that this compound is generally soluble in both water and organic solvents. One specific mention in the literature is its dissolution in chloroform for the purpose of crystallization, indicating good solubility in this chlorinated solvent.

Experimental Protocol for Solubility Determination

The following is a detailed, generalized methodology for the experimental determination of the solubility of this compound. This protocol is based on the widely accepted shake-flask method, which is considered the gold standard for thermodynamic solubility measurements.

Objective: To determine the equilibrium solubility of this compound in a selection of solvents at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, chloroform, dimethylformamide (DMF), dimethyl sulfoxide (DMSO))

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.

-

Add a known volume of each selected solvent to the respective vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to allow for equilibrium to be reached (typically 24-72 hours). The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Preparation for Analysis:

-

Once equilibrium is established, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Analyze the standard solutions and the filtered sample solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Construct a calibration curve from the analysis of the standard solutions.

-

Determine the concentration of this compound in the sample solutions by interpolating from the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Logical Relationship of Solubility Determination

The determination of solubility follows a logical progression from sample preparation to final quantification.

Caption: Logical flow diagram for the process of solubility measurement.

This guide provides a foundational understanding of the solubility of this compound and a practical framework for its experimental determination. Researchers are encouraged to adapt the provided protocol to their specific experimental conditions and analytical capabilities.

A Technical Guide to Quantum Chemical Calculations for 5-Vinyl-1H-tetrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular structure and electronic properties of 5-vinyl-1H-tetrazole, a significant monomer in the synthesis of nitrogen-rich macromolecular compounds. The document leverages data from experimental studies and theoretical ab initio quantum chemical calculations to offer a comprehensive understanding of this compound.

Introduction

This compound is a valuable compound in medicinal chemistry and materials science, primarily used as a monomer for creating specialized polymers and as a reagent in the synthesis of biologically active compounds.[1] Understanding its three-dimensional structure, stability, and electronic characteristics is crucial for predicting its reactivity and designing new materials. Quantum chemical calculations provide a powerful theoretical framework for investigating these properties at the molecular level, complementing experimental data from techniques like X-ray diffraction and spectroscopy.[2] This guide details the computational methodologies used to study this compound and presents the key findings in a structured format.

Computational and Experimental Methodologies

A combined theoretical and experimental approach is essential for a thorough characterization of this compound. The primary theoretical method involves quantum chemical calculations to determine the molecule's optimized geometry and electronic structure in the gas phase. This is then compared with experimental data from single-crystal X-ray diffraction, which reveals the molecular arrangement in the solid state.[1]

The theoretical calculations for this compound are performed using ab initio methods, which solve the Schrödinger equation without empirical parameters. A common and effective approach is Density Functional Theory (DFT).

Protocol:

-

Initial Structure: A 3D model of this compound is constructed.

-

Geometry Optimization: The molecule's geometry is optimized to find the lowest energy conformation. This is typically done using a functional like B3LYP with a basis set such as 6-311++G(d,p).

-

Frequency Calculations: Vibrational frequency analysis is performed on the optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

-

Property Calculations: Key electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are calculated on the optimized geometry.

-

Potential Energy Surface (PES) Scan: To investigate conformational flexibility, the potential energy is calculated while systematically changing a specific dihedral angle, such as the N4-C5-C6-C7 angle that governs the orientation of the vinyl group relative to the tetrazole ring.[2]

Single-crystal X-ray diffraction is the definitive method for determining the molecular structure in the solid state.

Protocol:

-

Crystal Growth: High-purity this compound is synthesized and dissolved in a suitable solvent (e.g., chloroform) at a controlled temperature (not exceeding 50 °C) to grow single crystals suitable for diffraction.[1]

-

Data Collection: A selected crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice. The structural model is then refined to achieve the best fit with the experimental data.[1]

Results and Discussion

Quantum chemical calculations provide the optimized geometry of an isolated molecule in the gas phase. In contrast, X-ray diffraction reveals the geometry in a crystal, which can be influenced by intermolecular forces like hydrogen bonding.[1] A comparison between the calculated and experimental geometric parameters for this compound is summarized below. The deviation is minimal, suggesting the theoretical model accurately represents the molecule's intrinsic structure.[1]

Table 1: Comparison of Calculated and Experimental Geometrical Parameters for this compound [1]

| Parameter | Bond/Angle | Calculated Value | Experimental Value (X-ray) |

| Bond Lengths (Å) | N1-N2 | 1.34 Å | 1.34 Å |

| N2-N3 | 1.30 Å | 1.30 Å | |

| N3-N4 | 1.36 Å | 1.35 Å | |

| N4-C5 | 1.34 Å | 1.33 Å | |

| C5-N1 | 1.34 Å | 1.34 Å | |

| C5-C6 | 1.46 Å | 1.46 Å | |

| C6-C7 | 1.34 Å | 1.33 Å | |

| Bond Angles (°) | N1-N2-N3 | 111.0° | 111.4° |

| N2-N3-N4 | 105.8° | 105.6° | |

| N3-N4-C5 | 109.1° | 109.2° | |

| N4-C5-N1 | 104.9° | 104.8° | |

| N1-C5-C6 | 128.8° | 129.5° | |

| C5-C6-C7 | 122.9° | 122.5° |

The orientation of the vinyl group relative to the tetrazole ring is a key conformational feature. A potential energy surface scan of the dihedral angle N4-C5-C6-C7 reveals the energy profile for this rotation.[2] Calculations show that the 1H-tautomer of this compound is slightly more stable (by 0.5 kJ/mol) in the gas phase. However, X-ray diffraction data indicates that the 4H-form is prevalent in the crystal, likely due to stabilizing intermolecular hydrogen bonding.[1]

The electronic frontier orbitals, HOMO and LUMO, are fundamental to understanding a molecule's reactivity. The HOMO energy correlates with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability.[1]

Table 2: Calculated Quantum Chemical Properties for this compound in the Gas Phase [1]

| Property | Value |

| HOMO Energy | -8.11 eV |

| LUMO Energy | -0.32 eV |

| HOMO-LUMO Gap (ΔE) | 7.79 eV |

| Dipole Moment | 4.97 D |

The large energy gap suggests that this compound is a relatively stable molecule. These reactivity indices are crucial for predicting how the molecule will behave in polymerization reactions and in interactions with biological targets.[1]

Visualizations

To clarify the relationships between atoms and the processes involved in the analysis, the following diagrams are provided.

Caption: Molecular model of this compound with atom numbering.

Caption: Workflow for computational and experimental analysis.

Caption: HOMO-LUMO energy levels of this compound.

Conclusion

The comprehensive study of this compound through quantum chemical calculations, validated by experimental X-ray diffraction, provides critical insights into its molecular structure, stability, and electronic properties.[1][3] The theoretical models accurately predict geometric parameters and offer a detailed picture of the molecule's conformational preferences and reactivity profile through frontier molecular orbital analysis. This foundational knowledge is indispensable for professionals in drug development and materials science, enabling the rational design of novel polymers and therapeutic agents based on the this compound scaffold.

References

In-depth Technical Guide to the Potential Applications of 5-Vinyl-1H-tetrazole in Materials Science

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Vinyl-1H-tetrazole (VT) is a high-nitrogen content monomer that serves as a critical building block for a variety of advanced materials. Its unique molecular structure, featuring a vinyl group attached to a tetrazole ring, allows for polymerization into nitrogen-rich polymers with a wide range of potential applications. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of VT-based materials, with a particular focus on their use as energetic materials and specialty polymers. Detailed experimental protocols, quantitative data, and visual representations of key processes are presented to facilitate further research and development in this promising field.

Introduction

Tetrazoles are a class of nitrogen-rich heterocyclic compounds that have garnered significant interest in materials science due to their high heats of formation and the generation of large volumes of nitrogen gas upon decomposition.[1] Among these, this compound is a particularly valuable monomer because its vinyl group is activated by the electron-withdrawing tetrazole ring, making it amenable to polymerization. The resulting polymers, poly(5-vinyltetrazole)s (PVT), possess a unique combination of physicochemical properties that make them promising candidates for applications in high-energy systems and medicine.[2] This guide will delve into the synthesis of the VT monomer, its polymerization into homopolymers and copolymers, and the characterization and potential applications of these novel materials.

Synthesis of this compound Monomer

The synthesis of highly purified this compound is crucial as impurities can catalyze uncontrolled polymerization.[2] A common and effective method is a two-stage process starting from β-dimethylaminopropionitrile.[2]

Experimental Protocol: Two-Stage Synthesis of this compound[2]

Stage 1: Synthesis of 5-(β-dimethylaminoethyl)tetrazole

-

Dissolve 12.6 g (154 mmol) of dimethylamine hydrochloride in 70 mL of dimethylformamide (DMF).

-

Add 10 g (154 mmol) of sodium azide in portions to the solution.

-

Stir the reaction mixture for 2 hours at 40–50 °C.

-

After cooling to room temperature, filter the solution of dimethylammonium azide to remove sodium chloride.

-

Add 15.1 mL (134 mmol) of β-dimethylaminopropionitrile to the filtrate.

-

Heat the reaction mixture to 110 °C and stir for 18 hours.

-

After cooling, add activated charcoal and stir for 30 minutes.

-

Filter the hot solution and allow it to cool, resulting in the precipitation of 5-(β-dimethylaminoethyl)tetrazole.

Stage 2: Synthesis of this compound

-

Dissolve 10 g (70 mmol) of 5-(β-dimethylaminoethyl)tetrazole in 35 mL of distilled water.

-

Prepare a solution of 5.7 g (141 mmol) of sodium hydroxide in 35 g of ice and add it in portions to the tetrazole solution (maintaining a pH of ~14).

-

Stir the resulting solution for 15 minutes at room temperature.

-

Add 9.9 g (78 mmol) of freshly distilled dimethyl sulfate dropwise.

-

Heat the reaction mixture at 50 °C and stir for 3.5 hours.

-

After the reaction, cool the mixture to 5 °C.

-

Add a polymerization inhibitor (e.g., hydroquinone or ionol).

-

Acidify the solution to pH 2 with 10% hydrochloric acid to precipitate this compound.

-

Purify the product by dissolving it in chloroform at a temperature not exceeding 50 °C, followed by hot filtration and crystallization.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the this compound monomer is presented in the table below.

| Property | Value | Reference |

| Melting Point | 131.2 ± 0.5 °C | [2] |

| Molecular Weight | 96.09 g/mol | N/A |

| Appearance | Colorless crystals | [2] |

Polymerization of this compound

This compound can be polymerized through several methods to produce homopolymers and copolymers with tailored properties.

Free Radical Polymerization

Conventional free radical polymerization can be employed to synthesize poly(5-vinyltetrazole). This method typically involves a radical initiator and is carried out in a suitable solvent.

Experimental Protocol: Free Radical Polymerization of this compound

-

Dissolve this compound in a suitable solvent (e.g., DMF).

-

Add a radical initiator, such as azobisisobutyronitrile (AIBN).

-

Degas the solution by several freeze-pump-thaw cycles.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature appropriate for the initiator (e.g., 60-80 °C for AIBN).

-

Allow the polymerization to proceed for a specified time to achieve the desired molecular weight and conversion.

-

Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol or diethyl ether).

-

Filter and dry the resulting poly(5-vinyltetrazole).

Polymer-Analogous Conversion of Polyacrylonitrile

An alternative route to poly(5-vinyltetrazole) is through the polymer-analogous conversion of polyacrylonitrile (PAN). This method involves the reaction of the nitrile groups on the PAN backbone with an azide source to form tetrazole rings.[3]

Experimental Protocol: Synthesis of PVT from Polyacrylonitrile[3]

-

Dissolve polyacrylonitrile in DMF.

-

Add sodium azide and ammonium chloride to the solution.

-

Heat the reaction mixture at a temperature between 60 to 120 °C to facilitate the tetrazole-cyclization reaction.

-

The reaction time will influence the degree of conversion of nitrile groups to tetrazole rings.

-

After the reaction, precipitate the polymer in a non-solvent.

-

Wash and dry the resulting poly(5-vinyltetrazole-co-acrylonitrile).

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity. It has been successfully employed to create block copolymers of this compound with other monomers, such as N-vinylpyrrolidone (NVP).[2]

Experimental Protocol: Synthesis of p(NVP-b-VT) Block Copolymer via RAFT[2]

-

Synthesize a macro-RAFT agent, for example, p(N-vinylpyrrolidone) with a suitable chain transfer agent end-group.

-

In a Pyrex reactor, combine the macro-RAFT agent (e.g., 95 mol.%), this compound (e.g., 5 mol.%), and an initiator like AIBN (e.g., 10⁻³ M) in a solvent such as dioxane.

-

Degas the mixture using three freeze-evacuate-thaw cycles and seal the reactor.

-

Conduct the polymerization at a controlled temperature (e.g., 70 °C) for a specific duration (e.g., 6 hours).

-

Purify the resulting block copolymer by re-precipitation from a suitable solvent/non-solvent pair (e.g., chloroform/diethyl ether).

Properties and Applications of Poly(5-vinyltetrazole)-Based Materials

Polymers derived from this compound exhibit a range of valuable properties, primarily stemming from their high nitrogen content and the chemical nature of the tetrazole ring.

Thermal Properties

The thermal behavior of both the monomer and the polymer is a critical consideration for their application, especially in energetic materials.

| Material | Event | Temperature (°C) | Reference |

| This compound | Melting Point | 131.2 ± 0.5 | [2] |

| Poly(5-vinyltetrazole) | Decomposition Peak 1 | 239, 274 | [3] |

| Poly(5-vinyltetrazole) | Decomposition Peak 2 | 369.9 | [3] |

Upon melting, this compound undergoes spontaneous polymerization.[2] Further heating of the resulting poly(5-vinyltetrazole) leads to its degradation, with decomposition of the tetrazole groups occurring at around 239-274 °C, followed by the decomposition of the polymer backbone at approximately 370 °C.[2][3]

Energetic Properties

| Property | Value | Reference |

| Impact Sensitivity | Insensitive (for PMVT) | [1] |

| Friction Sensitivity | Insensitive (for PMVT) | [1] |

| Heat of Formation | Positive (for PMVT) | [1] |

Note: Data for poly(N-methyl-5-vinyltetrazole) (PMVT) is provided as a close analogue.

Specialty Polymers and Medical Applications

The unique properties of PVT and its copolymers also open doors to other advanced applications. For instance, copolymers of this compound and N-vinylpyrrolidone have been investigated for use in dual pH and oxygen sensors.[2] The tetrazole moiety can act as a ligand for metal ions, suggesting applications in catalysis and separation technologies. Furthermore, the biocompatibility of related polymers like poly(N-vinylpyrrolidone) hints at the potential for VT-based copolymers in drug delivery and other biomedical fields.[2]

Conclusion

This compound is a versatile monomer with significant potential in materials science. The ability to synthesize high-purity VT and subsequently polymerize it into homopolymers and copolymers with tailored properties is a key advantage. While the energetic properties of poly(5-vinyltetrazole) require further quantitative characterization, its high nitrogen content, thermal stability, and insensitivity (as suggested by analogues) make it a strong candidate for next-generation energetic materials and gas generants. Furthermore, the exploration of VT-based copolymers is paving the way for novel applications in sensing, catalysis, and biomedicine. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers and scientists working to unlock the full potential of this remarkable class of materials.

References

5-Vinyl-1H-tetrazole and its Derivatives: A Technical Review for Advanced Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the synthesis, properties, and applications of 5-vinyl-1H-tetrazole and its derivatives. This unique monomer serves as a critical building block for nitrogen-rich polymers with a wide array of applications, from high-performance energetic materials to specialized biomedical systems. This document consolidates key findings, presents quantitative data in accessible formats, and provides detailed experimental protocols for the synthesis and characterization of these promising compounds.

Synthesis of this compound

The synthesis of high-purity this compound is crucial for its successful polymerization and the development of advanced materials.[1] Impurities can lead to uncontrolled, spontaneous polymerization, hindering the formation of well-defined polymers.[1] Over the years, several synthetic routes have been developed, with a focus on improving yield, purity, and safety.

Early Synthetic Approaches

The initial synthesis of this compound was reported by Arnold and Thatcher, involving the reaction of acrylonitrile or 5-(β-chloroethyl)tetrazole with sodium azide and aluminum chloride.[1] However, these methods are often plagued by low yields and the formation of polymeric impurities that are difficult to remove.[1] Furthermore, the in situ generation of highly toxic and explosive hydrazoic acid and aluminum oxide byproducts poses significant safety concerns.[1]

Modern Two-Stage Synthetic Method

A more recent and refined two-stage method offers a safer and more efficient route to high-purity this compound.[1] This process avoids the hazardous byproducts of earlier methods and provides the monomer in a stable, crystalline form suitable for controlled polymerization.

Stage 1: Synthesis of 5-(β-dimethylaminoethyl)tetrazole

The first stage involves the 1,3-dipolar cycloaddition of dimethylammonium azide to β-dimethylaminopropionitrile in dimethylformamide (DMF).[1] This reaction yields 5-(β-dimethylaminoethyl)tetrazole as a zwitterionic precipitate.[1]

Stage 2: Hofmann Elimination

The intermediate is then subjected to exhaustive methylation followed by Hofmann elimination to yield this compound.[1] This two-step process allows for the isolation of a highly pure product.

Experimental Protocols

Protocol 1: Synthesis of this compound (Two-Stage Method)[1]

Materials:

-

Dimethylamine hydrochloride

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

-

β-dimethylaminopropionitrile

-

Dimethyl sulfate ((CH₃O)₂SO₂)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ionol (butylated hydroxytoluene - BHT)

-

Chloroform (CHCl₃)

Procedure:

Stage 1: 5-(β-dimethylaminoethyl)tetrazole

-

Dissolve 12.6 g (154 mmol) of dimethylamine hydrochloride in 70 mL of DMF.

-

Add 10 g (154 mmol) of sodium azide in portions to the solution.

-

Stir the reaction mixture for 2 hours at 40-50 °C.

-

Cool the mixture to room temperature and filter off the sodium chloride precipitate.

-

To the filtrate containing dimethylammonium azide, add 15.1 mL (134 mmol) of β-dimethylaminopropionitrile.

-

Heat the reaction mixture to 110 °C and stir for 18 hours.

-

Cool the mixture, add activated charcoal, and filter the precipitate.

-

The resulting 5-(β-dimethylaminoethyl)tetrazole can be purified by crystallization (yield: 67%, mp 186 °C).

Stage 2: this compound

-

Prepare an aqueous solution of 5-(β-dimethylaminoethyl)tetrazole.

-

Add dimethyl sulfate to the solution to carry out exhaustive alkylation of the terminal dimethylamino group. Maintain the pH at 14 with the addition of NaOH.

-

Conduct the reaction at 50-60 °C for 3.5 hours in the presence of an inhibitor like ionol.

-

After the reaction is complete, acidify the mixture to pH 2 with HCl to precipitate the product.

-

Purify the crude this compound by crystallization from chloroform at a temperature not exceeding 50 °C to prevent spontaneous polymerization.

-

The final product is obtained as colorless crystals (yield: 55%, mp 131 °C).

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in polymer synthesis.

| Property | Value | Reference |

| Molecular Formula | C₃H₄N₄ | [1] |

| Molecular Weight | 96.09 g/mol | [1] |

| Melting Point | 131.2 ± 0.5 °C | [1] |

| Appearance | Colorless crystals | [1] |

| ¹H NMR (400 MHz, DMSO-d₆) δ, ppm | 16.00 (s, 1H, NH), 6.83 (dd, 1H, CH), 6.26 (dd, 1H, CH₂), 5.82 (dd, 1H, CH₂) | [1] |

| ¹³C NMR (126 MHz, DMSO-d₆) δ, ppm | 154.10, 125.16, 120.37 | [1] |

Thermal Behavior: Differential Scanning Calorimetry (DSC) reveals that upon melting, this compound undergoes spontaneous thermal polymerization.[1] This exothermic polymerization process typically concludes around 200 °C, after which the resulting poly(5-vinyltetrazole) begins to degrade.[1]

Polymerization of this compound and its Derivatives

The vinyl group in this compound, activated by the electron-withdrawing tetrazole ring, readily participates in polymerization reactions, leading to the formation of nitrogen-rich polymers.[1]

Free Radical Polymerization

Conventional free radical polymerization techniques can be employed to synthesize poly(this compound). However, the high reactivity of the monomer necessitates careful control of reaction conditions to prevent uncontrolled and explosive polymerization.

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

RAFT polymerization offers a controlled approach to synthesize well-defined block copolymers containing this compound units. For instance, block copolymers of N-vinylpyrrolidone and this compound have been successfully synthesized using a macro-RAFT agent.[1] This method allows for precise control over the molecular weight and architecture of the resulting polymers.

Experimental Protocols

Protocol 2: Synthesis of p(N-vinylpyrrolidone-b-5-vinyl-1H-tetrazole) Block Copolymer via RAFT Polymerization[1]

Materials:

-

p(N-vinylpyrrolidone) macro-RAFT agent (e.g., based on S-benzyl O-ethylcarbonodithioate)

-

This compound

-

Azobisisobutyronitrile (AIBN) as initiator

-

Suitable solvent (e.g., DMF)

Procedure:

-

Dissolve the p(N-vinylpyrrolidone) macro-RAFT agent (95 mol%) and this compound (5 mol%) in the chosen solvent in a reaction vessel.

-

Add the initiator, AIBN (e.g., 10⁻³ M).

-

Deoxygenate the reaction mixture by purging with an inert gas (e.g., argon or nitrogen).

-

Carry out the polymerization at a suitable temperature (e.g., 60-80 °C) for a specified time to achieve the desired conversion.

-

Terminate the polymerization by cooling the reaction mixture and exposing it to air.

-

Precipitate the resulting block copolymer in a non-solvent (e.g., diethyl ether), filter, and dry under vacuum.

Derivatives of this compound

The reactivity of the tetrazole ring allows for the synthesis of various derivatives, expanding the range of accessible polymer structures and properties.

N-Alkylated Derivatives

The nitrogen atoms of the tetrazole ring can be alkylated to produce N-substituted 5-vinyltetrazoles, such as 1-methyl-5-vinyltetrazole and 2-methyl-5-vinyltetrazole.[1] These derivatives are also valuable monomers for producing nitrogen-rich polymers with modified properties, such as solubility and thermal stability. These N-substituted monomers have also been utilized in palladium-catalyzed Mizoroki-Heck cross-coupling reactions to synthesize 5-styryltetrazoles, demonstrating their potential as intermediates for more complex molecules with potential biological activity.[2]

Applications

The unique properties of this compound and its polymers have led to their investigation in several advanced fields.

Energetic Materials

Poly(5-vinyltetrazole) is a high-nitrogen polymer, making it a candidate for use in energetic formulations as a binder or a component of gas-generating compositions. The high nitrogen content contributes to a high heat of formation and the generation of a large volume of nitrogen gas upon decomposition.

Biomedical Applications

While specific studies on the biological activity of this compound derivatives are limited, the broader class of tetrazole derivatives has shown significant potential in drug development. Tetrazole-containing compounds exhibit a wide range of biological activities, including antimicrobial and antifungal properties.

-

Antimicrobial Activity: Novel tetrazole derivatives have been synthesized and shown to possess good antimicrobial action against both Gram-positive and Gram-negative bacteria.[1]

-

Antifungal Activity: Certain tetrazole derivatives have demonstrated greater efficacy against Candida albicans and Candida glabrata than the standard antifungal drug fluconazole.[3] The antifungal mechanism of some azole compounds, a class that includes tetrazoles, involves the inhibition of lanosterol 14-α-demethylase, an essential enzyme in the fungal cell membrane biosynthesis.[4]

The development of polymers and copolymers from this compound, such as hydrogels, could open avenues for their use in drug delivery and tissue engineering, leveraging the inherent biological potential of the tetrazole moiety.

Visualizations

Synthesis and Polymerization of this compound

Caption: Synthetic routes to this compound and its subsequent polymerization pathways.

Potential Application Workflow in Drug Discovery

Caption: A conceptual workflow for the development of drugs from this compound.

References

- 1. Synthesis and Study Antimicrobial Activities of Some Novel Tetrazole Derivatives [ejchem.journals.ekb.eg]

- 2. researchgate.net [researchgate.net]

- 3. ajgreenchem.com [ajgreenchem.com]

- 4. Design, synthesis, and evaluations of antifungal activity of novel phenyl(2H-tetrazol-5-yl)methanamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 5-vinyl-1H-tetrazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 5-vinyl-1H-tetrazole (CAS No. 18755-47-0), a high-nitrogen heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2][3] Due to its chemical structure, which includes an energetic tetrazole ring and a reactive vinyl group, this compound presents specific hazards that require strict adherence to safety protocols.[1][2]

Compound Identification and Properties

This compound is a crystalline solid.[4] Its high nitrogen content contributes to its energetic nature, while the vinyl group makes it a valuable monomer for producing nitrogen-rich polymers.[1][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃H₄N₄ | [5][6] |

| Molecular Weight | 96.09 g/mol | [5][6] |

| Appearance | White to almost white crystalline powder | [4][7] |

| Melting Point | 131.2 ± 0.5 °C | [1] |

| Boiling Point | 237.1 ± 23.0 °C (Predicted) | [6][8] |

| Density | 1.309 ± 0.06 g/cm³ (Predicted) | [6][8] |

| pKa | 4.42 ± 0.10 (Predicted) | [6][8] |

Hazard Identification and Classification

The primary hazards associated with this compound are its thermal instability and potential for rapid, exothermic polymerization. While specific GHS classifications are not universally established, the compound should be handled as a potentially energetic and irritant material.

-

Thermal Sensitivity: Tetrazole compounds are known for their energetic properties and can decompose explosively upon heating. Differential Scanning Calorimetry (DSC) reveals that this compound undergoes spontaneous, exothermic polymerization immediately upon melting.[1] This process is typically complete at around 200°C, after which the resulting polymer begins to degrade.[1]

-

Explosion Hazard: While not detailed for this specific compound, related tetrazoles carry a risk of explosion if heated under confinement.[9] Byproducts from some of its synthesis routes, such as hydrogen azide, are extremely toxic and highly explosive.[1][3]

-

Irritation: May cause respiratory irritation.[5] Direct contact may also lead to skin and eye irritation.[7]

-

Toxicology: The chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[5] It should be handled with care, assuming potential toxicity.

Table 2: Thermal Behavior of this compound

| Thermal Event | Temperature Range (°C) | Notes | Source |

| Melting | 131.2 ± 0.5 | Onset of melting. | [1] |

| Spontaneous Polymerization | Begins at melting point (~131°C) | Highly exothermic process that occurs without an initiator. | [1] |

| Polymer Degradation | Begins after ~200°C | Further heating leads to degradation of the poly(5-vinyltetrazole). | [1] |

Experimental Protocols and Methodologies

Differential Scanning Calorimetry (DSC) Protocol:

The thermal behavior of this compound was investigated using DSC.[1] The analysis reveals that upon melting, the compound undergoes spontaneous polymerization.[1] Slower heating rates (e.g., 3 °C/min) can cause the polymerization exotherm to appear even before the melting endotherm is complete.[1] This indicates a high propensity for thermally initiated, uncontrolled polymerization.

Safe Dissolution and Purification Protocol:

During purification, spontaneous polymerization is a significant risk, especially when dissolving the compound for crystallization. To mitigate this, it is crucial to maintain the temperature of the solvent strictly.

-

Methodology: For crystallization from chloroform, this compound should be dissolved at a temperature not exceeding 50°C.[1][3] Using higher temperatures, such as the boiling point of chloroform (61.2°C), has been observed to induce spontaneous polymerization, leading to product impurity and potential safety incidents.[1][3]

Safe Handling and Storage

Engineering Controls:

-

Work should be conducted in a well-ventilated chemical fume hood.[9]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[9]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[9]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield (US: NIOSH-approved; EU: EN 166).[9]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[9]

-

Respiratory Protection: For operations that may generate dust, use a NIOSH-approved P95 or EU EN 143 P1 particle respirator. For higher-level protection, use cartridges suitable for organic vapors and particulates (e.g., OV/AG/P99 or ABEK-P2).[5]

Handling Precautions:

-

Avoid dust formation.[5]

-

Keep away from heat, sparks, open flames, and hot surfaces.[9]

-

Use only non-sparking tools.[9]

-

Ground and bond containers and receiving equipment to prevent static discharge.[9]

-

Avoid shock and friction.[7]

-

Do not allow the product to enter drains.[5]

Storage:

-

Store in a dry, cool, and well-ventilated place.[9]

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[9]

-

Store separately from combustible materials.

Emergency Procedures

First Aid Measures:

-

General Advice: Consult a physician immediately and show them the Safety Data Sheet (SDS).[5]

-

If Inhaled: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and consult a physician.[5]

-

In Case of Skin Contact: Wash off immediately with soap and plenty of water. Consult a physician.[5]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Consult a physician.[5][7]

-

If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[5]

Firefighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

-

Specific Hazards: The compound is combustible. Containers may explode when heated.[9] Hazardous decomposition products include carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[5][9]

-

Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) for firefighting if necessary.[5][9] Fight fire remotely due to the risk of explosion.

Accidental Release Measures:

-

Evacuate personnel to a safe area.[5]

-

Wear appropriate personal protective equipment (PPE).[5]

-

Avoid creating dust. Sweep up the spill, shovel into a suitable, closed container for disposal.[5]

Disposal Considerations

Dispose of contents and containers in accordance with local, regional, and national regulations. The material should be sent to an approved waste disposal plant.[9]

Logical Workflow for Safe Handling

The following diagram illustrates the key decision points and safety protocols for handling this compound in a laboratory setting.

Caption: Safe handling workflow for this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Tetrazole - Wikipedia [en.wikipedia.org]

- 5. capotchem.com [capotchem.com]

- 6. This compound|lookchem [lookchem.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. Cas 18755-47-0,this compound | lookchem [lookchem.com]

- 9. fishersci.com [fishersci.com]

- 10. glenresearch.com [glenresearch.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Tautomeric Forms of 5-Vinyl-1H-Tetrazole

This guide provides a comprehensive overview of the tautomeric forms of this compound, a versatile monomer crucial in the development of nitrogen-rich polymers for medical and industrial applications. The document details the synthesis, structural characterization, and tautomeric equilibrium of this compound, supported by experimental and computational data.

Introduction to this compound Tautomerism

This compound is a heterocyclic compound that exhibits prototropic tautomerism, primarily existing in two forms: the 1H- and 2H-tautomers. The position of the proton on the tetrazole ring significantly influences the molecule's electronic properties, stability, and reactivity. Understanding the tautomeric equilibrium is critical for its application in polymerization and drug design.

The tautomeric equilibrium of this compound is dependent on the physical state and solvent polarity. In the crystalline phase and in polar solvents, the 1H-tautomer is the predominant form.[1] Conversely, in the gas phase, the 2H-tautomer is considered more stable.[1] It is noteworthy that virtually all NH-unsubstituted 5-substituted tetrazoles exist as 1H-tautomers in the crystalline state.[1]

Synthesis and Purification

Highly purified this compound is essential for controlled polymerization and is synthesized through a multi-step process.[1][2] A common synthetic route is outlined below.

Detailed Experimental Protocol for Synthesis

Step 1: Synthesis of 5-(β-dimethylaminoethyl)tetrazole

-

Dissolve 12.6 g (154 mmol) of dimethylamine hydrochloride in 70 mL of DMF.

-

Add 10 g (154 mmol) of sodium azide in portions to the solution.

-

Stir the reaction mixture for 2 hours at 40–50 °C.

-

After cooling to room temperature, filter the solution of dimethylammonium azide to remove sodium chloride.

-

Add 15.1 mL (134 mmol) of β-dimethylaminopropionitrile to the filtrate.

-

Heat the mixture to 110 °C and maintain for 18 hours.

-

Cool the reaction mixture, treat with activated charcoal, and isolate the product.

Step 2: Synthesis of this compound

-

Prepare a solution of 5-(β-dimethylaminoethyl)tetrazole.

-

Add dimethyl sulfate to the solution while maintaining the pH at 14 with NaOH and the temperature between 50-60 °C for 3.5 hours.

-

Acidify the reaction mixture to pH 2 with HCl.

-

Isolate the crude this compound.

Step 3: Purification by Crystallization

-

Dissolve the crude product in 30 mL of chloroform by heating slowly to 50 °C.

-

Perform hot filtration.

-

Allow the solution to cool to form colorless crystals.

-

Filter the crystals under vacuum and dry. The melting point of the purified product is 131 °C.[1]

Tautomeric Equilibrium and Stability

The equilibrium between the 1H and 2H tautomers of this compound has been investigated through both experimental and computational methods.

References

Molecular Modeling of 5-Vinyl-1H-tetrazole Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrazole ring is a crucial pharmacophore in modern drug discovery, frequently employed as a bioisosteric replacement for the carboxylic acid group to enhance metabolic stability and improve pharmacokinetic profiles. 5-vinyl-1H-tetrazole, a simple yet reactive derivative, presents an interesting scaffold for further functionalization and exploration in medicinal chemistry. This technical guide provides a comprehensive overview of the molecular and physicochemical properties of this compound and outlines a detailed, best-practice workflow for the molecular modeling of its interactions with biological targets. While specific protein-ligand interaction studies for this particular molecule are not yet prevalent in the literature, this guide establishes a robust, hypothetical framework for researchers to conduct such investigations, from initial target selection to advanced molecular dynamics simulations.

Physicochemical and Structural Properties of this compound

A thorough understanding of a ligand's intrinsic properties is the foundation of any molecular modeling study. This compound has been synthesized and characterized, providing valuable experimental and computational data.

| Property | Value | Source |

| Molecular Formula | C₃H₄N₄ | - |

| Molecular Weight | 96.09 g/mol | - |

| Melting Point | 131.2 ± 0.5 °C | DSC |

| Tautomeric Form (Crystal) | Predominantly 1H-tautomer | X-ray Diffraction |

| Crystal System | Monoclinic | X-ray Diffraction |

| Space Group | P2₁/c | X-ray Diffraction |

| Calculated Dipole Moment | 4.87 D | Quantum Chemical Calculation |

| HOMO-LUMO Energy Gap | 6.5 eV | Quantum Chemical Calculation |

Table 1: Physicochemical Properties of this compound.

The following table summarizes key geometric parameters of the this compound molecule, determined through both experimental X-ray diffraction and theoretical quantum chemical calculations. These parameters are crucial for generating an accurate 3D conformation for docking and simulation studies.

| Parameter | Bond/Angle | X-ray Diffraction Value | Quantum Calculation Value |

| Bond Lengths (Å) | N1-N2 | 1.343 | 1.353 |

| N2-N3 | 1.293 | 1.300 | |

| N3-N4 | 1.348 | 1.357 | |

| N4-C5 | 1.327 | 1.334 | |

| C5-N1 | 1.338 | 1.343 | |

| C5-C6 | 1.458 | 1.455 | |

| C6-C7 | 1.326 | 1.329 | |

| Bond Angles (º) | N1-N2-N3 | 111.4 | 111.3 |

| N2-N3-N4 | 105.3 | 105.2 | |

| N3-N4-C5 | 109.1 | 109.3 | |

| N4-C5-N1 | 105.1 | 104.9 | |

| C5-N1-N2 | 109.1 | 109.3 | |

| N4-C5-C6 | 127.3 | 127.4 | |

| C5-C6-C7 | 122.2 | 121.7 |

Table 2: Selected Geometric Parameters of this compound.

Experimental Protocols

Synthesis of Highly Purified this compound

The following protocol is adapted from a demonstrated synthesis route that yields highly purified this compound, suitable for experimental and computational studies.

Step 1: Synthesis of 5-(β-dimethylaminoethyl)tetrazole

-

Dissolve 12.6 g (154 mmol) of dimethylamine hydrochloride in 70 mL of DMF.

-

Add 10 g (154 mmol) of sodium azide in portions to the solution.

-

Stir the reaction mixture for 2 hours at 40–50 °C.

-

After cooling to room temperature, filter the solution of dimethylammonium azide to remove sodium chloride.

-

Add 15.1 mL (134 mmol) of β-dimethylaminopropionitrile to the filtrate.

-

Heat the mixture to 110 °C and stir for 18 hours.

-

Cool the mixture, treat with activated charcoal, and filter. The intermediate product can be isolated.

Step 2: Quaternization and Elimination

-

To the intermediate from Step 1, add dimethyl sulfate in a flask equipped with a reflux condenser.

-

Maintain the reaction mixture at 50–60 °C for 3.5 hours in a highly alkaline aqueous solution (pH 14, adjusted with NaOH).

-

Cool the mixture and acidify to pH 2 with hydrochloric acid to precipitate the crude product.

Step 3: Purification by Crystallization

-

Add the crude this compound to 30 mL of chloroform and heat slowly to 50 °С until completely dissolved.

-

Perform a hot filtration of the solution.

-

Allow the solution to cool to form colorless crystals.

-

Filter the crystals under vacuum and dry to yield the final, purified product.

Quantum Chemical Calculations

Theoretical calculations provide fundamental insights into the molecule's electronic structure and stability.

-

Software: Gaussian 09 program package.

-

Method: Density Functional Theory (DFT) with the B3LYP functional.

-

Basis Set: 6-311++G(d,p).

-

Procedure:

-

Perform a full geometry optimization of the this compound molecule.

-

Verify the nature of the stationary points by calculating the vibrational frequencies; the absence of imaginary frequencies confirms a true energy minimum.

-

Calculate electronic properties such as HOMO-LUMO energies, dipole moment, and molecular electrostatic potential (MEP).

-

Perform a potential energy surface scan by varying the dihedral angle (e.g., N4-C5-C6-C7) to determine rotational barriers and conformational preferences.

-

Principles of Tetrazole Molecular Interactions

The tetrazole ring is a versatile interaction partner in a biological environment. Its unique electronic structure allows for a range of non-covalent interactions that are key to its function as a pharmacophore.

-

Hydrogen Bonding: The nitrogen atoms of the tetrazole ring can act as hydrogen bond acceptors, while the N-H group (in the 1H-tautomer) serves as a hydrogen bond donor.

-

Ionic Interactions: The acidic proton on the tetrazole ring (pKa ~4.5-5.0) is often deprotonated at physiological pH, forming a tetrazolate anion. This anion can form strong salt bridges with positively charged residues like Arginine (Arg) and Lysine (Lys).

-

π-π Stacking: The aromatic nature of the tetrazole ring allows for π-π stacking interactions with aromatic amino acid residues such as Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp).

-

Coordination Bonds: The nitrogen lone pairs can coordinate with metal ions present in the active sites of metalloenzymes.

Figure 1: General Interaction Modes of a Tetrazole Ring. This diagram illustrates the primary non-covalent interactions the tetrazole moiety can form with various amino acid residues and metal ions within a protein binding site.

A Hypothetical Molecular Modeling Workflow

Given the absence of specific interaction studies for this compound, this section outlines a comprehensive, hypothetical workflow to investigate its potential as a ligand for a relevant biological target. We will use Cyclooxygenase-2 (COX-2), a well-known enzyme in inflammation and a target for many drugs, as our example target, as other tetrazole-containing molecules have shown activity against it.

Figure 2: Computational Workflow for Ligand Interaction Analysis. This flowchart outlines the sequential steps involved in a typical molecular modeling study, from initial target and ligand preparation through docking and molecular dynamics simulations to final data analysis.

Detailed Protocols for the Modeling Workflow

Protocol 1: Target Protein Preparation

-

Selection: Download the 3D crystal structure of human COX-2 from the Protein Data Bank (PDB; e.g., PDB ID: 5IKR). Choose a high-resolution structure (<2.5 Å) with a co-crystallized ligand to define the active site.

-

Preparation: Use a molecular modeling suite (e.g., Schrödinger Maestro, MOE, UCSF Chimera).

-